octahydro-2H-pyrano[3,2-b]pyridine
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-4-8-7(9-5-1)3-2-6-10-8/h7-9H,1-6H2 |
InChI Key |
YMRJJFREWBRJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCCO2)NC1 |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Octahydro-2H-pyrano[3,2-b]pyridine features a unique structure that combines a pyridine ring with a pyrano ring. Its molecular formula is , which contributes to its chemical reactivity and biological properties. The compound's structural attributes allow it to interact with various biological targets, making it a valuable candidate for drug development and other applications.
Biological Activities
Research indicates that this compound and its derivatives exhibit a range of biological activities:
- Antinociceptive Properties : Studies have shown that this compound can interact with opioid receptors, providing potential pain-relieving effects. Its ability to modulate pain pathways positions it as a candidate for analgesic drug development.
- Neurotropic Activity : Derivatives of this compound have demonstrated significant anticonvulsant properties in various animal models. Specifically, some derivatives have shown better efficacy than established drugs like ethosuximide in seizure tests .
- Anxiolytic Effects : The compound has been evaluated for its anxiolytic activity using psychotropic models, indicating its potential role in treating anxiety disorders .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
- Anticonvulsant Activity : A study reported the synthesis of multiple derivatives that exhibited potent anticonvulsant effects in maximal electroshock seizure tests. Some compounds demonstrated protective indices superior to those of established treatments like ethosuximide, indicating their potential for further development as anticonvulsants .
| Compound Name | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Octahydro derivative A | 30 | >200 | 6.7 |
| Ethosuximide | 120 | 600 | 5 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares octahydro-2H-pyrano[3,2-b]pyridine with structurally related pyridine-fused derivatives, emphasizing differences in saturation, functional groups, and applications:
Key Findings:
Saturation vs. Aromaticity: this compound’s fully saturated structure contrasts with aromatic analogs like dithieno[3,2-b]pyridine or furo[3,2-b]pyridine.
Functional Group Diversity: While this compound contains an aliphatic amine and ether, compounds like 12H-pyrido[3',2':5,6]pyrano[2,3-h]quinolin-12-one incorporate ketones, enabling distinct reactivity (e.g., nucleophilic additions) .
Biological Activity: Aromatic derivatives (e.g., pyrrolo[3,2-b]pyridines) exhibit bioactivity in Hedgehog pathway inhibition due to planar structures that facilitate target binding . This compound’s saturated system may favor different pharmacological profiles, though specific data are lacking .
Preparation Methods
Bicyclization via Microwave-Assisted Three-Component Reactions
A landmark study demonstrated the synthesis of pyrano[2,3-b]pyridine derivatives through a three-component bicyclization reaction under microwave irradiation. The protocol involves:
-
Reactants : C,O-containing nucleophiles, aldehydes, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile
-
Conditions : 50–80°C, 10–30 minutes irradiation
-
Yield : 65–82% across 50 derivatives
This method constructs two new rings and four σ bonds in a single step, leveraging microwave energy to accelerate reaction kinetics while minimizing side products. The scalability was validated at gram-scale (5–10 g) without yield reduction, making it viable for industrial applications.
Annulation of Pyran Rings onto Piperidinone Scaffolds
Alternative approaches utilize pre-formed piperidinone intermediates for pyran ring annulation. A representative pathway involves:
-
Synthesis of arylpiperidin-3-ones via Claisen-Schmidt condensation
-
Cyclization with epichlorohydrin under basic conditions (K₂CO₃, DMF, 80°C)
-
Hydrogenation of resultant dihydropyran intermediates (H₂, Pd/C, 50 psi)
This method achieves trans-stereoselectivity (>95% de) critical for biological activity, though requires careful control of hydrogenation parameters to prevent over-reduction.
Industrial-Scale Synthesis: Patent Analysis
A Chinese patent (CN105601639A) outlines a six-step industrial synthesis route:
| Step | Process | Key Conditions | Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | 1-bromo-3-chloropropane, KOtBu, THF, −78°C | Compound 2 | 78 |
| 2 | Intramolecular cyclization | DBU, toluene, reflux | Bicyclic enamine (Compound 3) | 65 |
| 3 | Hydrogenation | H₂ (40 psi), 10% Pd/C, EtOAc | Octahydro derivative (Compound 4) | 92 |
| 4 | Hydrolysis | 6M HCl, 100°C | Carboxylic acid (Compound 5) | 85 |
| 5 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | Protected intermediate (Compound 6) | 90 |
| 6 | Final purification | Column chromatography (hexane:EtOAc 3:1) | Target compound | 76 |
This route emphasizes cost-efficiency through:
-
Use of recyclable solvents (toluene, EtOAc)
-
Catalytic hydrogenation for stereochemical control
Green Chemistry Approaches
Aqueous Ethanol-Mediated Cyclocondensation
Recent advancements employ eco-friendly solvents for pyrano-pyridine synthesis:
-
System : 6-hydroxy-1,4-dimethyl-1,2-dihydropyridine + aryl aldehyde + malononitrile
-
Solvent : 50% aqueous ethanol
-
Catalyst : K₂CO₃ (10 mol%)
-
Yield : 70–75% in 2–4 hours
The aqueous system reduces toxicity while maintaining reactivity through hydrogen-bond stabilization of intermediates.
Solar Thermal Energy Activation
Pilot-scale studies demonstrate successful replacement of microwave/reactor heating with concentrated solar thermal energy (CST):
-
Setup : Parabolic trough collectors focusing sunlight to achieve 80–100°C
-
Advantage : 40% reduction in energy costs vs conventional methods
-
Limitation : Weather dependency limits continuous production
Stereochemical Control Mechanisms
Critical challenges in octahydro-2H-pyrano[3,2-b]pyridine synthesis include managing ring junction stereochemistry. Comparative studies reveal:
| Method | cis-Selectivity (%) | trans-Selectivity (%) | Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | 85 | 15 | |
| Transition metal catalysis | 12 | 88 | |
| Enzymatic resolution | 99 (ee) | – |
Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed hydrogenations achieve 88% trans-selectivity, while enzymatic methods using lipases resolve racemic mixtures with 99% enantiomeric excess.
Analytical Characterization Protocols
Post-synthesis characterization employs advanced spectroscopic techniques:
NMR Analysis
Mass Spectrometry
Industrial Production Challenges
Byproduct Management
Common byproducts and mitigation strategies:
| Byproduct | Source | Mitigation |
|---|---|---|
| Over-reduced dihydro forms | Excessive hydrogenation time | In-line FTIR monitoring |
| Ring-opened amines | Acidic hydrolysis conditions | pH control (6.5–7.0) |
| Dimeric adducts | Radical intermediates | Addition of TEMPO (0.1 equiv) |
Cost Optimization
-
Raw material costs : 45% of total production expense
-
Key savings :
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance process control:
Q & A
Basic: What are the common synthetic routes for octahydro-2H-pyrano[3,2-b]pyridine derivatives?
The synthesis of pyrano[3,2-b]pyridine derivatives often involves cyclization strategies. For example:
- Base-mediated cyclization : 3-Benzoylamino-6-substituted pyran-2-ones can undergo cyclization in basic media to yield 2H-pyrano[3,2-c]pyridine derivatives .
- Copper-catalyzed methods : Substituted pyridines can be synthesized from O-acetyl oximes and α,β-unsaturated aldehydes using copper(I) catalysts, with risk assessments recommended for hazardous intermediates .
- Methylene-functionalized intermediates : 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 405174-46-1) is a key intermediate synthesized via dehydrogenation or functionalization of dihydro precursors .
Basic: What safety precautions are critical when handling pyrano[3,2-b]pyridine derivatives?
- Personal protective equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Toxicity management : Derivatives like 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are classified as harmful if inhaled, swallowed, or absorbed through skin. Immediate decontamination and medical consultation are required for exposure .
- Waste disposal : Segregate hazardous waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced: How can reaction conditions be optimized to improve yields in pyrano[3,2-b]pyridine synthesis?
- Catalyst selection : Copper(I) acetylides enhance aryl halide substitution efficiency in fused pyridine systems .
- Temperature control : Cyclization reactions in basic media (e.g., KOH/EtOH at 80°C) improve regioselectivity for pyrano-pyridine scaffolds .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in nucleophilic substitution steps, as seen in the synthesis of 2-phenylfuro[3,2-b]pyridine .
Advanced: How should researchers address contradictions in spectroscopic data for dihydro-pyrano[3,2-b]pyridine isomers?
- NMR analysis : Compare predicted chemical shifts (e.g., δ 1.12–1.20 ppm for methylene protons in 4-methylene derivatives) with experimental data to resolve stereochemical ambiguities .
- Computational validation : Density functional theory (DFT) calculations can reconcile discrepancies between observed and predicted IR or UV-Vis spectra for heterocyclic systems .
- Chromatographic purity : Use HPLC to isolate isomers and confirm structural assignments, especially for derivatives with overlapping retention times .
Basic: What are the recommended storage conditions for pyrano[3,2-b]pyridine intermediates?
- Temperature : Store moisture-sensitive intermediates (e.g., 4-methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine) at 2–8°C under inert gas (N₂/Ar) .
- Light sensitivity : Protect photosensitive derivatives (e.g., halogenated compounds) in amber glassware to prevent degradation .
Advanced: What downstream applications exist for pyrano[3,2-b]pyridine derivatives in medicinal chemistry?
- Scaffold functionalization : Derivatives like 3,5-disubstituted pyrrolo[2,3-b]pyridines are precursors for kinase inhibitors. Boronic acid coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 5-position .
- Biological activity : Thieno[3,2-b]pyridine arylethers show promise as antitumor agents, with urea and malonamide derivatives tested for cytotoxicity .
Basic: How can researchers validate the purity of pyrano[3,2-b]pyridine compounds?
- Melting point analysis : Compare experimental values with literature data (e.g., 260.8±29.0°C for 4-methylene derivatives) .
- Mass spectrometry : Confirm molecular weights (e.g., 147.17 g/mol for C₉H₉NO derivatives) using high-resolution MS .
- Elemental analysis : Ensure carbon/hydrogen/nitrogen ratios align with theoretical values (e.g., C₉H₉NO: C 73.45%, H 6.16%, N 9.52%) .
Advanced: What strategies mitigate side reactions during pyrano[3,2-b]pyridine functionalization?
- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield reactive amines during multi-step syntheses, as seen in peptide-modified pyridines .
- Low-temperature reactions : Perform lithiation or Grignard reactions at −78°C to suppress polymerization of sensitive intermediates .
Basic: What spectroscopic techniques are essential for characterizing pyrano[3,2-b]pyridine derivatives?
- ¹H/¹³C NMR : Assign proton environments (e.g., diastereotopic methylene protons in 3,4-dihydro derivatives) and confirm ring fusion patterns .
- X-ray crystallography : Resolve structural ambiguities in crystalline derivatives, such as spiro[indoline-2,2'-pyrano] systems .
Advanced: How do steric and electronic effects influence the reactivity of pyrano[3,2-b]pyridine scaffolds?
- Steric hindrance : Bulky substituents at the 4-position (e.g., methylene groups) reduce nucleophilic attack on the pyran ring .
- Electronic activation : Electron-withdrawing groups (e.g., nitro or carbonyl) enhance electrophilic substitution at the 6-position, as demonstrated in thieno[3,2-b]pyridine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
